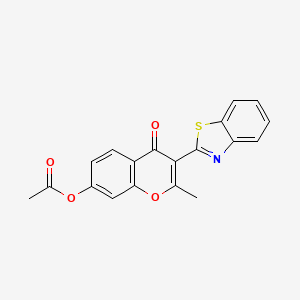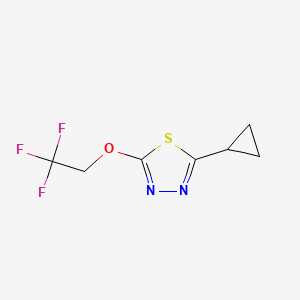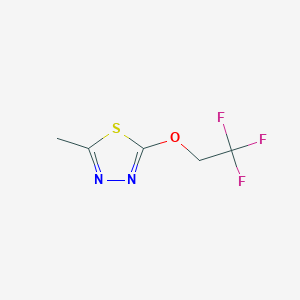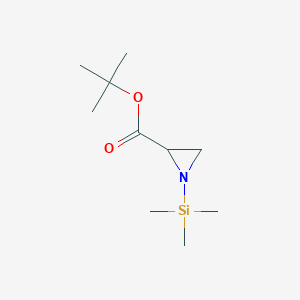
N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide, also known as oxaflumic acid, is an organic compound with a unique chemical structure and a wide range of applications. It has been used as an active ingredient in pharmaceuticals, as a synthetic intermediate in the synthesis of pharmaceuticals, and as a research tool in the fields of biochemistry and physiology. Oxaflumic acid is a potent inhibitor of the enzyme cytochrome P450 (CYP) in the liver, which is responsible for the metabolism of many drugs. This property makes it a useful tool for studying the effects of drugs on the body.
作用機序
Oxaflumic acid is a potent inhibitor of the enzyme cytochrome P450 (CYP) in the liver. CYP is responsible for the metabolism of many drugs, and its inhibition by N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid can affect the levels of drugs in the body. Oxaflumic acid binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from functioning.
Biochemical and Physiological Effects
Oxaflumic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, which is involved in the metabolism of drugs. It has also been shown to inhibit the activity of several hormones, including cortisol, which is involved in the regulation of stress.
実験室実験の利点と制限
Oxaflumic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is a potent inhibitor of the enzyme cytochrome P450, which makes it useful for studying the effects of drugs on the body. Another advantage is that it is relatively inexpensive and easy to obtain. One limitation is that it has a short half-life, which means that it must be used quickly in experiments.
将来の方向性
There are a number of potential future directions for the use of N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid in scientific research. One potential direction is the development of new drugs that target specific enzymes, such as cytochrome P450, to improve drug efficacy. Another potential direction is the use of N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid as a tool to study the effects of environmental toxins on the body. Additionally, N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid could be used to study the effects of drugs on the central nervous system, as well as the effects of drugs on other organs and tissues. Finally, N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the development and progression of diseases.
合成法
Oxaflumic acid can be synthesized from 4-trifluoromethylpiperidine and oxalic acid in a two-step process. In the first step, 4-trifluoromethylpiperidine is reacted with oxalic acid in the presence of a base to form the intermediate, 4-trifluoromethylpiperidine-1-carboxylic acid. In the second step, the intermediate is reacted with oxalyl chloride in the presence of a base to form N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid.
科学的研究の応用
Oxaflumic acid has been used in a variety of scientific research applications, including the study of drug metabolism, the study of drug-drug interactions, the study of enzyme kinetics, and the study of biochemical pathways. It has also been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on the body.
特性
IUPAC Name |
N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O2/c13-12(14,15)9-1-5-17(6-2-9)11(18)16-10-3-7-19-8-4-10/h9-10H,1-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBAQVHABWZZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-ethylpiperazin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431851.png)


![3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}aniline](/img/structure/B6431867.png)
![(2E)-3-(furan-2-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B6431888.png)




![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)
![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)


